N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide
Description
Properties
CAS No. |
52093-47-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO4/c12-6-5-11-10(14)7-15-9-4-2-1-3-8(9)13/h1-4,12-13H,5-7H2,(H,11,14) |
InChI Key |
BQIWHNBPHLBJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of 2-hydroxyphenoxyacetic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural and Functional Group Comparisons
The biological and physicochemical properties of acetamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula C10H13NO3.
Key Observations:
- Polarity and Solubility: The target compound’s hydroxyl groups confer higher hydrophilicity compared to halogenated analogs (e.g., trichlorophenoxy derivative ) or aromatic derivatives lacking polar groups (e.g., bromophenyl analog ). This may enhance aqueous solubility and reduce metabolic stability.
- Bioactivity: Compounds with electron-withdrawing groups (e.g., fluorine in 7d ) or heterocycles (e.g., thiadiazole , pyridazinone ) exhibit pronounced cytotoxicity or receptor agonism. The target compound’s hydroxyl groups may favor hydrogen bonding with biological targets, though its efficacy depends on specific applications.
Pharmacological Activity Comparison
Key Findings:
- Anticancer Potential: The target compound shares structural motifs with quinazoline-sulfonyl derivatives (e.g., compound 38 ), which inhibit cancer cell proliferation. However, its lack of sulfonyl or quinazoline groups may limit direct comparison.
- Cytotoxicity: The fluoro-phenoxy-thiadiazole analog (7d ) shows potent activity (IC50 = 1.8 µM), likely due to fluorine’s electronegativity and thiadiazole’s planar structure. The target compound’s hydroxyl groups may reduce cytotoxicity but improve selectivity.
- Receptor Targeting: Pyridazinone acetamides act as FPR2 agonists, suggesting acetamides with heterocycles are viable for immunomodulation. The target compound’s phenolic ether group may offer alternative binding modes.
Biological Activity
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide is an organic compound with notable biological activities attributed to its unique structural features, including hydroxyethyl and hydroxyphenoxy groups. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields such as pharmacology and toxicology.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 197.22 g/mol
The compound's structure features an acetamide functional group, which is significant in medicinal chemistry due to its role in drug design and interaction with biological targets. The presence of both hydroxy groups enhances solubility and reactivity, potentially leading to diverse biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxyphenol with an appropriate acylating agent in the presence of a base. The specific synthetic route can vary based on desired purity and yield.
Anti-inflammatory and Anti-arthritic Effects
Research has demonstrated that derivatives of N-(2-hydroxyphenyl)acetamide exhibit significant anti-inflammatory properties. For instance, studies on N-(2-hydroxyphenyl)acetamide have shown its efficacy in reducing inflammation in adjuvant-induced arthritis models in rats. Key findings include:
- Reduction in Paw Edema : Treatment with N-(2-hydroxyphenyl)acetamide significantly decreased paw edema compared to control groups.
- Cytokine Modulation : The compound reduced serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating a potential mechanism for its anti-inflammatory effects .
Renal Protective Activity
Another area of interest is the protective activity against acute kidney injury (AKI). Studies involving N-(2-hydroxyphenyl)acetamide and its gold nanoparticle formulations have shown promising results:
- Kidney Function Improvement : In glycerol-induced AKI models, treatment with N-(2-hydroxyphenyl)acetamide resulted in decreased serum urea and creatinine levels.
- Histological Protection : Histological analysis revealed reduced renal tubular necrosis and inflammation, suggesting that the compound exerts protective effects on kidney tissues through antioxidant and anti-inflammatory mechanisms .
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Properties : The hydroxy groups may contribute to scavenging free radicals, thereby reducing oxidative stress.
- Cytokine Inhibition : The compound appears to inhibit the production of pro-inflammatory cytokines, which play a crucial role in mediating inflammatory responses.
- Cell Signaling Modulation : Interaction with various signaling pathways may enhance its therapeutic potential against inflammatory diseases.
Case Study 1: Anti-Arthritic Activity
In a controlled study involving adult female Sprague Dawley rats, administration of N-(2-hydroxyphenyl)acetamide at doses of 5 mg/kg and 10 mg/kg resulted in significant improvements in body weight maintenance and reduction in paw edema compared to diseased controls. The study highlighted the compound's potential as a therapeutic agent for arthritis management .
Case Study 2: Renal Protection
A study investigating the effects of N-(2-hydroxyphenyl)acetamide on AKI demonstrated that both the compound and its gold nanoparticle formulation significantly improved renal function markers. Histological evaluations showed preserved kidney architecture and reduced inflammation, supporting its application in renal protection strategies .
Comparative Analysis
The following table summarizes key compounds related to this compound, highlighting their unique features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-hydroxyethyl)-acetamide | CHNO | Simple structure; lacks phenolic group |
| N-(2-hydroxyphenyl)acetamide | CHNO | Contains a phenolic group; potential analgesic activity |
| 4-Hydroxyacetanilide | CHNO | Known analgesic; includes additional hydroxyl group |
| 3-Hydroxy-N,N-diethylbenzamide | CHN | Exhibits different pharmacological properties |
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide, and how do reaction conditions influence yield?
The synthesis of phenoxy acetamide derivatives typically involves coupling phenolic precursors with acetamide moieties. For example:
- Condensation reactions using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base at room temperature (e.g., synthesis of isopropylphenoxy acetamide derivatives) .
- Nucleophilic substitution in acetonitrile with K₂CO₃ as a weak base, as demonstrated in the synthesis of 2-(2-formylphenoxy)acetamide (stirred for 24 hours at room temperature) .
Key considerations : Solvent polarity, base strength, and reaction time significantly affect yields. For instance, prolonged reaction times (24 hours) ensure complete substitution but may require purification via column chromatography.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of hydroxyl (-OH), acetamide (-NHCO-), and aromatic protons. For example, hydroxyl protons typically appear as broad singlets near δ 9-10 ppm in DMSO-d₆ .
- FTIR : Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm functional groups .
- Single-crystal XRD : Resolves molecular geometry, hydrogen bonding, and packing motifs. For instance, related acetamide derivatives exhibit intermolecular hydrogen bonds between -NH and carbonyl groups, stabilizing the crystal lattice .
- UV-Vis spectroscopy : Useful for studying electronic transitions in aromatic systems (e.g., π→π* transitions near 270 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic protocols for phenoxy acetamide derivatives?
Discrepancies in methods (e.g., solvent choice, coupling agents) require systematic validation:
- Solvent screening : Polar aprotic solvents (e.g., DCM vs. acetonitrile) influence reaction kinetics. For example, DCM may stabilize intermediates in TBTU-mediated couplings , while acetonitrile enhances nucleophilicity in K₂CO₃-based reactions .
- Catalyst optimization : Compare yields using TBTU vs. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to identify cost-effective reagents.
- Scale-up challenges : Pilot studies under inert atmospheres may prevent oxidation of phenolic hydroxyl groups, which can occur in prolonged reactions .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Molecular docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. For example, acetamide derivatives with hydrogen-bonding groups (e.g., -OH, -NH) show higher affinity for catalytic pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and Hammett constants .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How do structural modifications to the acetamide core influence pharmacological activity?
- Hydroxyl group positioning : Derivatives with ortho-hydroxyl groups (e.g., N-(2-hydroxyphenyl)acetamide) exhibit enhanced antioxidant activity due to resonance stabilization of radicals .
- Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring increases metabolic stability but may reduce solubility. Contrastingly, halogenated derivatives (e.g., -Cl) improve target selectivity in enzyme inhibition assays .
- Hybrid derivatives : Combining acetamide with imidazo[1,2-b]pyridazine moieties (as in ) can enhance kinase inhibition via π-π stacking interactions .
Methodological Guidance
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
- Solvent diffusion : Use slow evaporation of a 1:1 ethanol/water mixture to grow high-quality single crystals.
- Temperature control : Crystallization at 4°C reduces nucleation rates, favoring larger crystals.
- Additive screening : Trace amounts of diethyl ether or ethyl acetate can disrupt amorphous aggregation .
Q. How should researchers validate purity and stability of this compound under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
